molecular formula C9H12N4 B13107764 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane CAS No. 675591-29-4

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane

Cat. No.: B13107764
CAS No.: 675591-29-4
M. Wt: 176.22 g/mol
InChI Key: IPEXQVDYKNICCV-UHFFFAOYSA-N
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Description

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane (CAS: 675591-29-4) is a bicyclic organic compound with the molecular formula C₉H₁₂N₄ and a molar mass of 176.22 g/mol . Its structure features a rigid diazabicyclo[3.1.1]heptane core fused with a pyrimidin-5-yl substituent. This bicyclic system combines two nitrogen atoms within a strained bridgehead framework, which may confer unique electronic and steric properties.

Properties

CAS No.

675591-29-4

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

4-pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane

InChI

InChI=1S/C9H12N4/c1-2-13(9-5-12(1)6-9)8-3-10-7-11-4-8/h3-4,7,9H,1-2,5-6H2

InChI Key

IPEXQVDYKNICCV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2CN1C2)C3=CN=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed cycloisomerization of enynes. For instance, platinum (II) or gold (I) catalysts can be employed to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.

    Substitution: Sodium halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced bicyclic amines.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-5-yl)-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the target protein, while the diazabicycloheptane structure provides rigidity and enhances binding affinity .

Comparison with Similar Compounds

Diazabicycloheptane Derivatives

Evidence highlights several diazabicycloheptane analogs, differing in substituents and functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Applications/Notes
4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane C₉H₁₂N₄ 176.22 Pyrimidinyl substituent; no protecting groups Potential intermediate
3-Boc-3,6-diazabicyclo[3.1.1]heptane C₁₀H₁₇N₂O₂ 197.25 Boc-protected amine; enhanced stability Drug synthesis intermediate
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid C₇H₇F₂NO₂ 175.13 Fluorinated; carboxylic acid group Medicinal chemistry

Key Observations :

  • The Boc-protected derivative (C₁₀H₁₇N₂O₂) demonstrates how protective groups can modulate reactivity and stability, making it suitable for stepwise synthetic strategies .
  • The pyrimidinyl substituent in the target compound may facilitate π-π stacking interactions in biological systems, a feature absent in simpler diazabicycloheptanes .

Pyrazolopyrimidine and Triazolopyrimidine Derivatives

describes pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, which share nitrogen-rich heterocyclic cores but differ in ring connectivity:

  • Compound 3 (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine) undergoes isomerization to form pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., 6 and 8 ) under specific conditions .

Comparison Highlights :

Heterocyclic Compounds with Extended Functionality

describes complex pyrimidinone derivatives (e.g., 4i and 4j) featuring coumarin and tetrazolyl groups. These compounds have larger molecular frameworks (e.g., C₂₈H₂₂N₆O₃ for 4i) and multifunctional substituents, enabling diverse interactions but increasing synthetic challenges .

Contrast with Target Compound :

  • Molecular Weight and Complexity: The target compound (176.22 g/mol) is significantly smaller than coumarin-pyrimidinone hybrids (e.g., ~500 g/mol for 4i), suggesting advantages in bioavailability or membrane permeability.
  • Functional Groups : The absence of polar groups (e.g., coumarin’s lactone ring) in the target compound may reduce solubility but improve lipophilicity.

Biological Activity

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane is a bicyclic compound notable for its structural features, which include a pyrimidine ring fused to a diazabicyclo[3.1.1]heptane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in biochemical assays and its applications in drug design.

  • Molecular Formula : C₉H₁₂N₄
  • Molecular Weight : 176.22 g/mol
  • Structure : The unique bicyclic structure allows for diverse interactions with biological targets, enhancing its potential as a pharmacophore.

Research indicates that 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane may function as an inhibitor by binding to active sites of enzymes or receptors. This interaction is facilitated through hydrogen bonding and π-π interactions with amino acids in target proteins, potentially blocking their activity and influencing various biological pathways.

Antiproliferative Properties

Several studies have explored the antiproliferative effects of compounds related to 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane:

  • In Vitro Studies : Compounds derived from similar structures have shown significant antiproliferative activity against various cancer cell lines, including cervical cancer (HeLa and CaSki) and breast cancer (MDA-MB231) lines. For instance, a related compound demonstrated IC₅₀ values of 0.99 ± 0.007 μM against HeLa cells, outperforming standard chemotherapeutic agents like Cisplatin and Paclitaxel .
CompoundCell LineIC₅₀ Value (μM)Mechanism
Compound AHeLa0.99 ± 0.007Apoptosis via caspase activation
Compound BCaSki2.36 ± 0.016Cell cycle arrest at G1 phase
Compound CMDA-MB2310.73 ± 0.002Induction of apoptosis

Binding Affinity

The binding affinity of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane to specific biological targets has been investigated through molecular docking studies, indicating its potential as a selective inhibitor for certain enzymes involved in cancer proliferation pathways.

Study on Antitumor Activity

A study focused on the design and synthesis of new derivatives of diazabicyclo compounds reported their in vitro activity against cervical cancer cell lines. The findings suggested that these compounds could induce apoptosis without causing necrosis in normal lymphocytes, indicating a favorable therapeutic window for potential drug development .

Structure-Activity Relationship (SAR)

The structure of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane allows for modifications that can enhance its biological activity:

  • Modifications at the pyrimidine moiety have been shown to influence binding affinity and selectivity toward various biological targets.

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